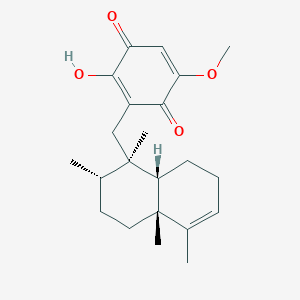

5-epi-Isospongiaquinone

描述

5-epi-Isospongiaquinone is a sesquiterpene/quinone natural product first isolated from the Australian marine sponge Spongia hispida in 1992 . Its structure comprises a drimane-type sesquiterpene fused to a quinone moiety, with absolute stereochemistry established as 5S,8S,9R,10S through spectroscopic analysis and chemical correlation with isospongiaquinone . During isolation, an ethylated analog, 5-epi-homoisospongiaquinone, was also identified, though it is hypothesized to be an artifact of the extraction process .

属性

分子式 |

C22H30O4 |

|---|---|

分子量 |

358.5 g/mol |

IUPAC 名称 |

3-[[(1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h7,11,14,18,24H,6,8-10,12H2,1-5H3/t14-,18+,21-,22+/m0/s1 |

InChI 键 |

LKNAVZKSKJJHQH-UPOGBMBOSA-N |

手性 SMILES |

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C |

规范 SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C |

同义词 |

5-epi-isospongiaquinone isospongiaquinone |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 5-epi-isospongiaquinone becomes evident when compared to related sesquiterpene quinones. Below is a detailed analysis of its key analogs:

Isospongiaquinone

- Structural Differences: Isospongiaquinone shares the same drimane-quinone skeleton but differs in stereochemistry at C-5 (5R configuration in isospongiaquinone vs. 5S in this compound) .

- Biological Activity: Both compounds exhibit antibiotic properties, but this compound demonstrates broader-spectrum activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA) .

- Synthesis: Acid-catalyzed rearrangements interconvert ilimaquinone (a related metabolite) with both isospongiaquinone and its 5-epi counterpart, highlighting their biosynthetic relationship .

5-epi-Homoisospongiaquinone

- Structural Differences : This analog features an additional ethyl group at C-15, likely introduced during isolation .

- Biological Activity: Limited data exist, but its structural modification may reduce bioactivity compared to this compound, as seen in similar ethylated derivatives .

Smenoqualone

- Structural Relationship: Smenoqualone is proposed to arise from acid-catalyzed rearrangement of this compound . It lacks the hydroxyl group on the quinone ring.

- Biological Activity: Unlike this compound, smenoqualone is inactive in antimicrobial, antifungal, and cytotoxic assays, underscoring the critical role of the free quinone hydroxyl group for bioactivity .

Ilimaquinone and 5-epi-Ilimaquinone

- Structural Differences: Ilimaquinone possesses a rearranged 4,9-friedodrimane skeleton, while 5-epi-ilimaquinone shares the 5S configuration with this compound .

- Biological Activity: Both compounds show cytotoxicity against human tumor cell lines (e.g., HepG2, MCF-7), but this compound exhibits additional antibiotic effects absent in ilimaquinone derivatives .

Nakijiquinones

- Functional Comparison: Nakijiquinones (e.g., nakijiquinone P) share a drimane-quinone framework but lack the C-5 hydroxyl group. They inhibit tyrosine kinases (e.g., EGFR) rather than demonstrating antibiotic activity, indicating divergent structure-activity relationships .

Data Tables

Table 1. Structural and Stereochemical Comparison

Key Research Findings

Stereochemical Impact: The 5S configuration in this compound enhances antibiotic potency compared to its 5R counterparts, likely due to improved target binding .

Biosynthetic Flexibility: Acid-catalyzed rearrangements interconvert ilimaquinone, isospongiaquinone, and their 5-epi derivatives, suggesting a shared biosynthetic pathway .

Activity Determinants: The free hydroxyl group on the quinone ring is critical for antimicrobial activity, as its absence (e.g., in smenoqualone) abolishes bioactivity .

Synthetic Accessibility: Stereocontrolled synthesis of the cis-decalin framework in this compound has been achieved using scandium triflate-catalyzed homologation, enabling further pharmacological exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。